molecular formula C14H14ClNO B2601468 2-(4-chlorophenyl)-1-ethyl-6-methyl-4(1H)-pyridinone CAS No. 866152-07-0

2-(4-chlorophenyl)-1-ethyl-6-methyl-4(1H)-pyridinone

Cat. No.: B2601468
CAS No.: 866152-07-0
M. Wt: 247.72
InChI Key: YMNDGBVUGBSQOV-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-1-ethyl-6-methyl-4(1H)-pyridinone is a heterocyclic compound that features a pyridinone core substituted with a 4-chlorophenyl group, an ethyl group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-1-ethyl-6-methyl-4(1H)-pyridinone typically involves the condensation of 4-chloroaniline with ethyl acetoacetate under acidic conditions, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize the reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-1-ethyl-6-methyl-4(1H)-pyridinone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyridinone derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Oxidized pyridinone derivatives.

    Reduction: Reduced pyridinone derivatives.

    Substitution: Substituted pyridinone derivatives with various functional groups.

Scientific Research Applications

2-(4-chlorophenyl)-1-ethyl-6-methyl-4(1H)-pyridinone has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential anticonvulsant and anti-inflammatory properties.

    Biology: Used in research to understand its interactions with biological targets such as enzymes and receptors.

    Industry: Employed in the synthesis of more complex organic molecules and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-1-ethyl-6-methyl-4(1H)-pyridinone involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. For instance, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenyl)-1-ethyl-4(1H)-pyridinone: Lacks the methyl group at the 6-position.

    2-(4-chlorophenyl)-1-methyl-6-methyl-4(1H)-pyridinone: Has a methyl group instead of an ethyl group at the 1-position.

    2-(4-bromophenyl)-1-ethyl-6-methyl-4(1H)-pyridinone: Substitutes the chlorine atom with a bromine atom.

Uniqueness

2-(4-chlorophenyl)-1-ethyl-6-methyl-4(1H)-pyridinone is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 4-chlorophenyl group, ethyl group, and methyl group in specific positions on the pyridinone ring can result in distinct pharmacological properties compared to similar compounds.

Properties

IUPAC Name

2-(4-chlorophenyl)-1-ethyl-6-methylpyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO/c1-3-16-10(2)8-13(17)9-14(16)11-4-6-12(15)7-5-11/h4-9H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMNDGBVUGBSQOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=O)C=C1C2=CC=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>37.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665788
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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